molecular formula C9H5BrN2O2 B2421448 3-bromo-1,8-naphthyridine-2-carboxylic Acid CAS No. 893723-53-0

3-bromo-1,8-naphthyridine-2-carboxylic Acid

Cat. No.: B2421448
CAS No.: 893723-53-0
M. Wt: 253.055
InChI Key: FAYPMMVMEAKHFF-UHFFFAOYSA-N
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Description

3-Bromo-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O2. It is a derivative of naphthyridine, characterized by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,8-naphthyridine-2-carboxylic acid typically involves the bromination of 1,8-naphthyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,8-naphthyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    1,8-Naphthyridine-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

    3-Chloro-1,8-naphthyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and applications.

    3-Amino-1,8-naphthyridine-2-carboxylic acid:

Uniqueness: 3-Bromo-1,8-naphthyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .

Biological Activity

3-Bromo-1,8-naphthyridine-2-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position of the naphthyridine ring and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological properties.

Property Value
Molecular FormulaC₉H₅BrN₂O₂
Molecular Weight241.05 g/mol
Melting Point225–227 °C
SolubilitySoluble in DMSO

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Compounds in the naphthyridine class are known to exhibit multiple mechanisms of action, including:

  • Antimicrobial Activity : Inhibition of bacterial growth by targeting DNA gyrase and topoisomerase IV.
  • Antitumor Activity : Induction of apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects : Modulation of inflammatory cytokines.

Antimicrobial Activity

Research indicates that derivatives of naphthyridines, including this compound, show significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial strains, including resistant strains. For instance:

  • In vitro studies have shown that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .

Antitumor Activity

This compound has been evaluated for its anticancer potential. It has shown cytotoxic effects in several cancer cell lines:

  • Case Study : A study reported that derivatives with similar structures induced apoptosis in HeLa cervical cancer cells with IC50 values between 10.47 to 15.03 μg/mL .

Other Biological Activities

The compound also exhibits other therapeutic potentials:

  • Analgesic and Anti-inflammatory : Demonstrated effects in reducing pain and inflammation.
  • Neurological Applications : Potential applications in treating neurological disorders such as Alzheimer’s disease .

Comparison with Related Compounds

The presence of the bromine atom at position 3 significantly alters the reactivity and biological activity compared to other naphthyridine derivatives:

Compound Key Features Biological Activity
1,8-Naphthyridine-2-carboxylic acidLacks bromine; different reactivityModerate antibacterial activity
3-Chloro-1,8-naphthyridine-2-carboxylic acidChlorine instead of bromine; altered propertiesVaries; generally less potent
3-Amino-1,8-naphthyridine-2-carboxylic acidAmino group enhances certain activitiesEnhanced anticancer properties

Synthesis and Derivatives

Synthesis methods for this compound involve various chemical reactions such as Buchwald–Hartwig cross-coupling techniques. The versatility in synthesis allows for the development of numerous derivatives that may enhance biological activity.

Table of Synthesized Derivatives

Derivative Name CAS Number Biological Activity
Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate893723-53-0Antimicrobial and antitumor
Methyl 3-bromo-1,8-naphthyridine-2-carboxylateTBDPotential analgesic effects

Properties

IUPAC Name

3-bromo-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYPMMVMEAKHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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